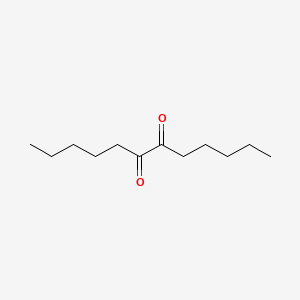
6,7-Dodecanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-6,7-dione: is an organic compound with the molecular formula C12H22O2 It is classified as an α-diketone, meaning it contains two ketone groups located on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecane-6,7-dione can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting with methyl hexanoate. The process includes the use of sodium in toluene, followed by the addition of water and bromine in tetrahydrofuran at 20°C .
Industrial Production Methods: While specific industrial production methods for dodecane-6,7-dione are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dodecane-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dodecane-6,7-dione is used as a building block in organic synthesis. Its diketone structure makes it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, dodecane-6,7-dione is studied for its potential role in metabolic pathways. It has been identified as a metabolite in certain species, indicating its involvement in biological processes .
Industry: Dodecane-6,7-dione can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of dodecane-6,7-dione involves its interaction with molecular targets through its diketone groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition and substitution reactions, which are fundamental to its reactivity .
Comparison with Similar Compounds
Hexane-2,3-dione: Another α-diketone with a shorter carbon chain.
Octane-4,5-dione: Similar structure but with a different carbon chain length.
Decane-5,6-dione: Similar structure with a different carbon chain length.
Uniqueness: Dodecane-6,7-dione is unique due to its specific carbon chain length and the position of its diketone groups. This structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
13757-90-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
dodecane-6,7-dione |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
HGPCKXFCLDLIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



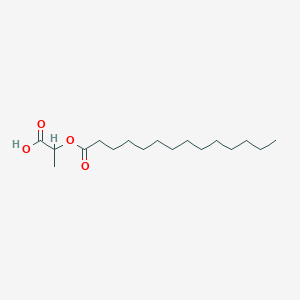
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

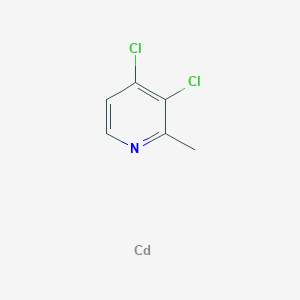
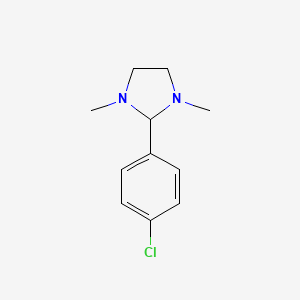
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
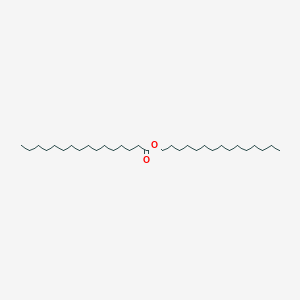
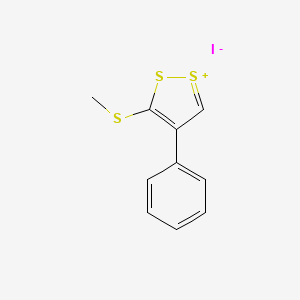
phosphanium bromide](/img/structure/B14717137.png)



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
